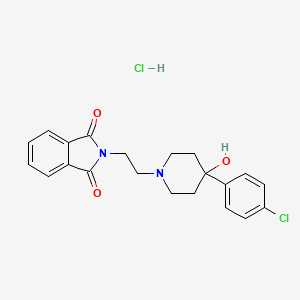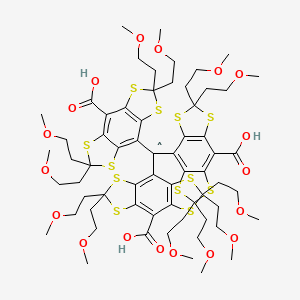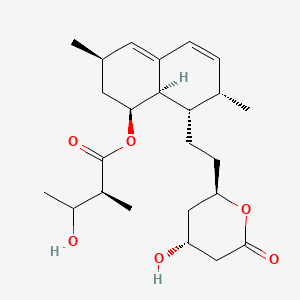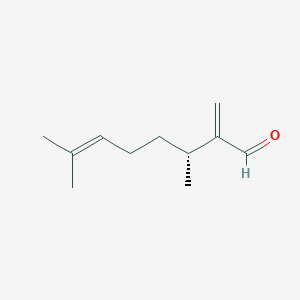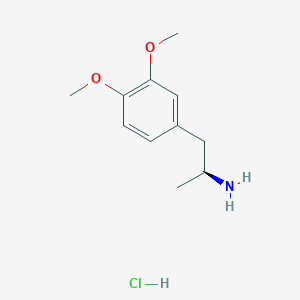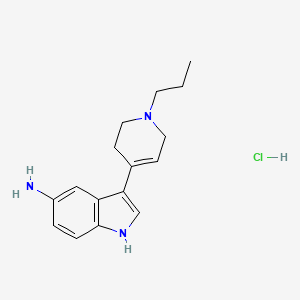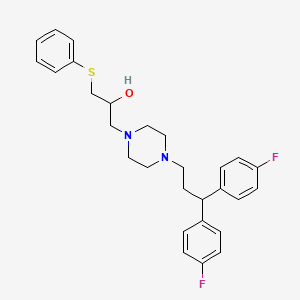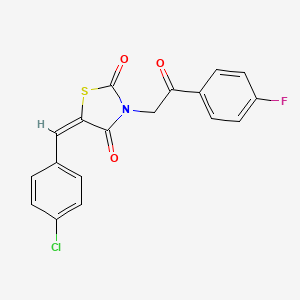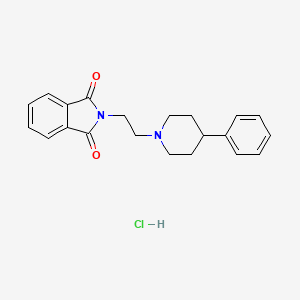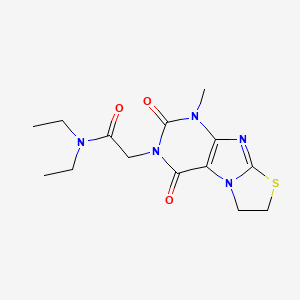
Thiazolo(2,3-f)purine-3(2H)-acetamide, 1,4,6,7-tetrahydro-N,N-diethyl-2,4-dioxo-1-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiazolo(2,3-f)purine-3(2H)-acetamide, 1,4,6,7-tetrahydro-N,N-diethyl-2,4-dioxo-1-methyl- is a complex organic compound that belongs to the class of thiazolopyrimidines
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Thiazolo(2,3-f)purine-3(2H)-acetamide, 1,4,6,7-tetrahydro-N,N-diethyl-2,4-dioxo-1-methyl- typically involves multi-step organic reactions. The starting materials often include purine derivatives and thiazole compounds. The reaction conditions may involve:
Reagents: Common reagents such as acetic anhydride, diethylamine, and methyl iodide.
Catalysts: Acid or base catalysts to facilitate the reaction.
Solvents: Organic solvents like dichloromethane or ethanol.
Temperature: Controlled temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
化学反応の分析
Types of Reactions
Thiazolo(2,3-f)purine-3(2H)-acetamide, 1,4,6,7-tetrahydro-N,N-diethyl-2,4-dioxo-1-methyl- can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Aqueous or organic solvents depending on the reaction type.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions may introduce new functional groups.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.
Industry: Utilized in the development of new materials or chemical processes.
作用機序
The mechanism of action of Thiazolo(2,3-f)purine-3(2H)-acetamide, 1,4,6,7-tetrahydro-N,N-diethyl-2,4-dioxo-1-methyl- involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids affecting gene expression.
類似化合物との比較
Similar Compounds
Thiazolopyrimidines: Compounds with similar core structures but different substituents.
Purine Derivatives: Compounds with purine rings and various functional groups.
Uniqueness
Thiazolo(2,3-f)purine-3(2H)-acetamide, 1,4,6,7-tetrahydro-N,N-diethyl-2,4-dioxo-1-methyl- is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical properties.
特性
CAS番号 |
178452-85-2 |
|---|---|
分子式 |
C14H19N5O3S |
分子量 |
337.40 g/mol |
IUPAC名 |
N,N-diethyl-2-(4-methyl-1,3-dioxo-7,8-dihydropurino[8,7-b][1,3]thiazol-2-yl)acetamide |
InChI |
InChI=1S/C14H19N5O3S/c1-4-17(5-2)9(20)8-19-12(21)10-11(16(3)14(19)22)15-13-18(10)6-7-23-13/h4-8H2,1-3H3 |
InChIキー |
XRUQABCJTBQODM-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C(=O)CN1C(=O)C2=C(N=C3N2CCS3)N(C1=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


